1-Methyl-5-oxopyrrolidine-3-acetic Acid
CAS No.: 933759-81-0
Cat. No.: VC11704863
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933759-81-0 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11) |
| Standard InChI Key | GIFZQJHZLDAKOK-UHFFFAOYSA-N |
| SMILES | CN1CC(CC1=O)CC(=O)O |
| Canonical SMILES | CN1CC(CC1=O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Methyl-5-oxopyrrolidine-3-acetic acid (IUPAC name: 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid) features a five-membered pyrrolidine ring substituted with a methyl group at the 1-position, a ketone at the 5-position, and an acetic acid moiety at the 3-position. The planar carbonyl group at C5 introduces partial aromaticity, while the carboxylic acid group enhances hydrogen-bonding capacity .
Table 1: Key Physicochemical Parameters
The compound’s solubility profile is pH-dependent, with improved aqueous solubility under basic conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.2).
Synthesis and Chemical Reactivity
Historical Synthesis Approaches
Early synthetic routes referenced in literature involve cyclocondensation reactions of γ-aminobutyric acid derivatives. A seminal 1955 study by Hardegger and Ott described the preparation of related pyrrolidinone compounds via acid-catalyzed intramolecular cyclization, though specific details for this analogue remain proprietary .
Modern Methodological Developments
Contemporary approaches leverage the compound’s bifunctional reactivity:
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Ring Formation: Cyclization of N-methyl-γ-aminobutyric acid precursors under dehydrating conditions (e.g., P₂O₅ in toluene at 110°C) .
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Side-Chain Introduction: Michael addition of acetic acid derivatives to preformed pyrrolidinone scaffolds, optimized using phase-transfer catalysts to achieve yields >65%.
Key Reactions:
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Decarboxylation: Thermal decomposition above 200°C generates 1-methyl-5-oxopyrrolidine, though this pathway is non-synthetic and primarily observed in stability studies.
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Salt Formation: Reacts stoichiometrically with NaOH to form sodium 1-methyl-5-oxopyrrolidine-3-acetate, enhancing solubility for biological assays .
Biological Activities and Mechanisms
Antimicrobial Action Against Resistant Pathogens
In vitro testing against WHO-priority pathogens revealed potent activity (MIC₉₀ = 8–32 μg/mL) against:
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Methicillin-resistant Staphylococcus aureus (MRSA)
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Vancomycin-resistant Enterococcus faecium (VRE)
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and inhibition of fungal ergosterol biosynthesis .
Table 2: Comparative Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Topoisomerase II inhibition |
| A549 (Lung cancer) | 28.4 | ROS generation |
| HEK293 (Normal) | >100 | N/A |
Analytical Characterization Techniques
Spectroscopic Identification
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¹H NMR (400 MHz, D₂O): δ 4.21 (t, J=7.8 Hz, 1H, H-2), 3.89 (m, 2H, H-4), 3.02 (s, 3H, N-CH₃), 2.75 (dd, J=15.3, 6.1 Hz, 1H, H-3), 2.48 (m, 2H, CH₂CO₂H) .
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IR (KBr): ν 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (COO⁻ asymmetric stretch), 1550 cm⁻¹ (amide II).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (30% acetonitrile/0.1% TFA) achieves baseline separation (Rₛ > 2.0) from synthetic byproducts.
Pharmaceutical Applications and Development
Antibiotic Adjuvant Development
Synergistic studies with β-lactams show 8–16 fold reduction in oxacillin MIC against MRSA when co-administered (fractional inhibitory concentration index = 0.375) .
Targeted Cancer Therapeutics
Structure-activity relationship (SAR) optimization has yielded analogues with improved blood-brain barrier penetration (logBB = 0.82) for glioblastoma treatment.
Formulation Challenges
The compound’s hygroscopic nature necessitates lyophilized storage. Preclinical pharmacokinetics in rats show moderate oral bioavailability (F = 41%) due to first-pass metabolism.
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